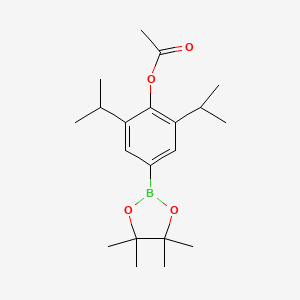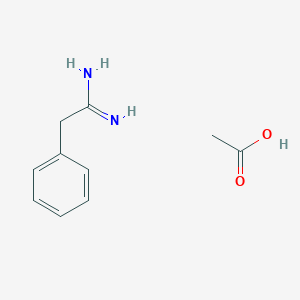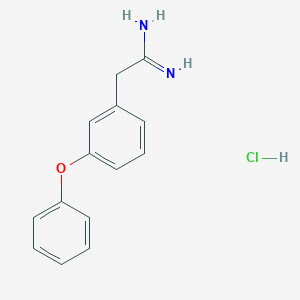
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in the laboratory for a variety of scientific research applications. It is a water-soluble white powder that is used for its ability to modulate enzyme activity, as a substrate for enzyme assays, and as a reactant in chemical reactions.
科学研究应用
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is used as a tool in a variety of scientific research applications. It is used as a substrate for enzyme assays, as a reagent in chemical reactions, and as a modulator of enzyme activity. It has been used to study the effects of protease inhibitors on enzyme activity, to study the effects of enzyme inhibitors on enzyme activity, and to study the effects of small molecules on enzyme activity.
作用机制
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, as an inhibitor of enzymes, and as a modulator of enzyme activity. When used as a substrate, it binds to the enzyme and is acted upon by the enzyme to produce a product. When used as an inhibitor, it binds to the enzyme and prevents the enzyme from performing its normal function. When used as a modulator, it binds to the enzyme and alters the enzyme's activity, either increasing or decreasing its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in signal transduction pathways, to modulate the activity of enzymes involved in metabolic pathways, and to modulate the activity of enzymes involved in DNA and RNA synthesis. It has also been shown to have an effect on the activity of enzymes involved in cell growth and differentiation.
实验室实验的优点和局限性
The advantages of using 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride in laboratory experiments include its water solubility, its ability to modulate enzyme activity, and its ability to be used as a substrate for enzyme assays. The limitations of using this compound in laboratory experiments include its potential to cause toxicity, its potential to cause side effects, and its potential to interfere with other compounds in the reaction mixture.
未来方向
For 2-(2-Phenoxy-phenyl)-acetamidine hydrochloride include further studies on its effects on enzyme activity, its potential to be used as a therapeutic agent, and its potential to be used in drug delivery systems. Additionally, further studies on its effects on cell growth and differentiation, its potential to be used as an imaging agent, and its potential to be used in drug screening assays are also areas of potential research. Finally, further studies on its effects on signal transduction pathways, its potential to be used in gene therapy, and its potential to be used in the development of new drugs are also areas of potential research.
合成方法
2-(2-Phenoxy-phenyl)-acetamidine hydrochloride is synthesized from the reaction of 2-phenoxy-phenylacetic acid and an amine. The reaction begins with the conversion of the carboxylic acid to an acid chloride, followed by the addition of the amine to form the amide. The amide is then reacted with hydrochloric acid to form the hydrochloride salt of this compound.
属性
IUPAC Name |
2-(2-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMYMXHCSVXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)





